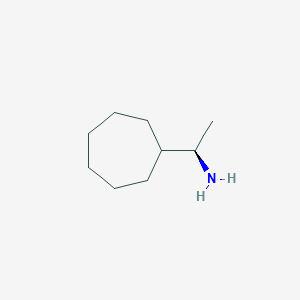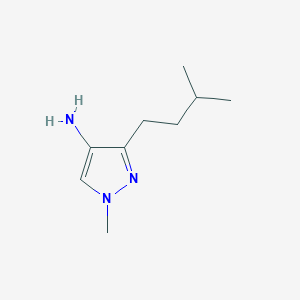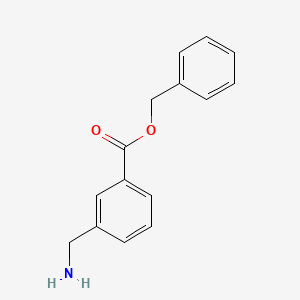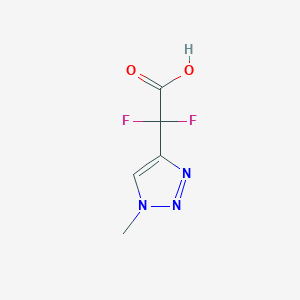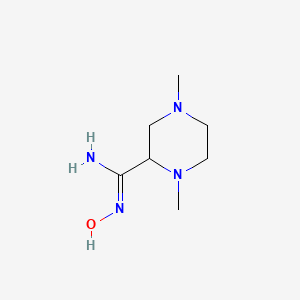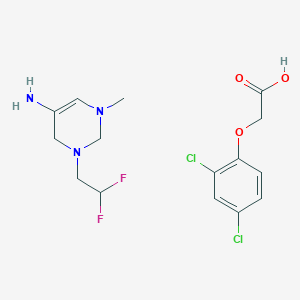
5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ is a fluorinated pyrimidine derivative This compound is of interest due to its unique chemical properties, which include the presence of both amino and difluoroethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethylamine and 1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials and facilitate nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The synthetic route is scaled up to produce larger quantities of the compound.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Automation: Automated systems are used to control reaction parameters and ensure consistency in production.
化学反応の分析
Types of Reactions
5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The difluoroethyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, ethyl derivatives, and various substituted pyrimidines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure may enhance its stability and bioavailability, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its fluorinated structure imparts unique characteristics such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile
- 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ is unique due to its specific combination of functional groups. The presence of both an amino group and a difluoroethyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C15H19Cl2F2N3O3 |
|---|---|
分子量 |
398.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)acetic acid;3-(2,2-difluoroethyl)-1-methyl-2,4-dihydropyrimidin-5-amine |
InChI |
InChI=1S/C8H6Cl2O3.C7H13F2N3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-11-2-6(10)3-12(5-11)4-7(8)9/h1-3H,4H2,(H,11,12);2,7H,3-5,10H2,1H3 |
InChIキー |
NZXTUEKHRJNQJS-UHFFFAOYSA-N |
正規SMILES |
CN1CN(CC(=C1)N)CC(F)F.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


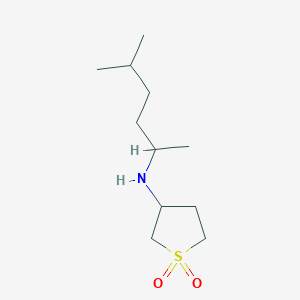
![tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate](/img/structure/B13318166.png)
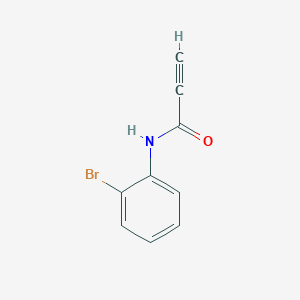
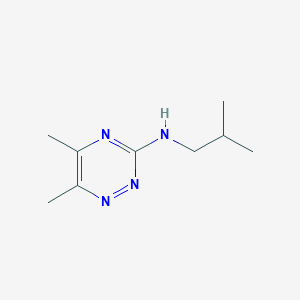
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13318183.png)
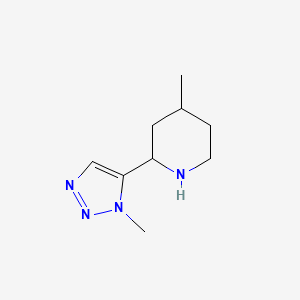
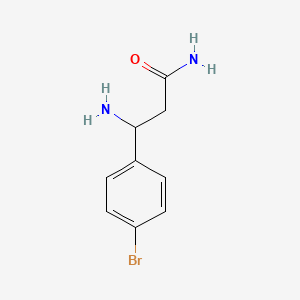
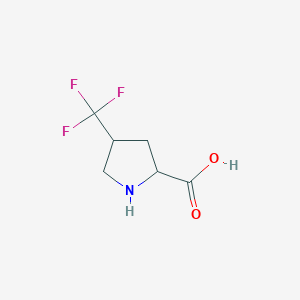
![3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
